molecular formula C25H24FN3O4 B11106847 2-Amino-1-(4-fluorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 311782-75-9

2-Amino-1-(4-fluorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11106847
CAS No.: 311782-75-9
M. Wt: 449.5 g/mol
InChI Key: NAQFADJJAXFNCK-UHFFFAOYSA-N
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Description

2-Amino-1-(4-fluorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with potential applications in medicinal chemistry. This compound features a quinoline core, which is known for its diverse biological activities, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-fluorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization with cyanoacetic acid in the presence of a base to yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-fluorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs, particularly in oncology and neurology.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-fluorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. For example, it may inhibit kinase enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-fluorophenyl group in 2-Amino-1-(4-fluorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile imparts unique electronic properties that can influence its biological activity. This makes it distinct from similar compounds with different substituents, potentially offering advantages in terms of potency and selectivity in therapeutic applications.

Properties

CAS No.

311782-75-9

Molecular Formula

C25H24FN3O4

Molecular Weight

449.5 g/mol

IUPAC Name

2-amino-1-(4-fluorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H24FN3O4/c1-31-20-11-14(12-21(32-2)24(20)33-3)22-17(13-27)25(28)29(16-9-7-15(26)8-10-16)18-5-4-6-19(30)23(18)22/h7-12,22H,4-6,28H2,1-3H3

InChI Key

NAQFADJJAXFNCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)F)N)C#N

Origin of Product

United States

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